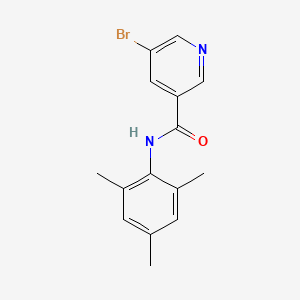

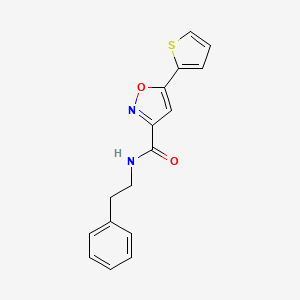

![molecular formula C15H13N3O3 B5536253 2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. The compound has shown promising results in inhibiting the activity of the indoleamine 2,3-dioxygenase (IDO) enzyme, which plays a crucial role in cancer immune evasion.

Applications De Recherche Scientifique

Crystal Structure and Synthesis

- Crystal Structure Analysis : The compound has been studied for its crystal structure, showcasing weak intermolecular C—H⋯π interactions and π–π interactions, which contribute to its stability and potential applications in material science and molecular engineering (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Novel aza-pseudopeptides related to the compound have demonstrated significant corrosion inhibiting effects on mild steel in acidic environments, highlighting their potential as protective agents in industrial applications (R. Chadli, A. ELherri, H. Elmsellem, et al., 2017).

Metal-Organic Frameworks (MOFs)

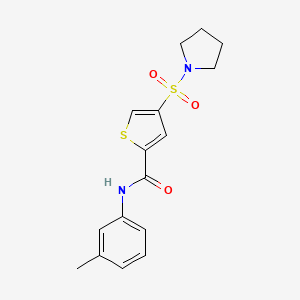

- Development of Metal-Organic Networks : Research has utilized imidazolate/sulfonate functionalized ligands similar to the compound for assembling reactions with Mn2+ and Cu2+ ions, leading to the formation of two distinct 2D framework compounds. These findings are crucial for the development of MOFs with potential applications in gas storage, separation, and catalysis (Xiuying Wang, Long Xu, Rui-Bin Liu, et al., 2012).

Chemical Synthesis and Reactivity

- Synthetic Utility in Heterocyclic Synthesis : The compound serves as a building block in the synthesis of various novel heterocyclic compounds, demonstrating its versatility in organic synthesis and potential applications in the development of pharmaceuticals and agrochemicals (F. Al-Omran, A. El-Khair, 2006).

Green Chemistry and Environmental Applications

- Green Synthesis : Research has focused on the green synthesis of chiral derivatives of the compound, employing water as the solvent. This approach highlights the compound's role in sustainable chemistry practices, potentially reducing environmental impact in chemical manufacturing (Nadia Bouzayani, Jamil Kraїem, S. Marque, et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(2,4-dimethylimidazol-1-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-9-7-17(10(2)16-9)13(19)8-18-14(20)11-5-3-4-6-12(11)15(18)21/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKSYRQEWIMBSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)